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Compound of Interest

Compound Name: Methyl linoleate

Cat. No.: B7769508

An In-depth Technical Guide to the Spectroscopic Data of Methyl Linoleate

Introduction

Methyl linoleate is the methyl ester of linoleic acid, an omega-6 polyunsaturated fatty acid. As
a key component in many biological systems and a common fatty acid methyl ester (FAME) in
biodiesel, its structural confirmation and purity assessment are crucial. Spectroscopic
techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS) are indispensable tools for its characterization. This guide provides a
comprehensive overview of the spectroscopic data for methyl linoleate, detailed experimental
protocols, and a logical workflow for its analysis, tailored for researchers and professionals in
science and drug development.

Data Presentation: Spectroscopic Profile

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and
Mass Spectrometry for methyl linoleate.

Table 1: *H NMR Spectroscopic Data of Methyl Linoleate
(Solvent: CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Olefinic protons (-
5.30-5.41 Multiplet 4H
CH=CH-)
_ Methoxy protons (-
3.67 Singlet 3H
OCHs)
] Bis-allylic protons
2.77 Triplet 2H
(=CH-CH2-CH=)
a-Methylene to
2.30 Triplet 2H carbonyl (-CHz-
COOR)
Allylic protons (-CH2-
2.05 Quartet 4H
CH=)
B-Methylene to
1.61 Multiplet 2H carbonyl (-CH2-CHa2-
COOR)
] Methylene chain (-
1.26-1.40 Multiplet 10H
(CH2)s-)
. Terminal methyl (-
0.89 Triplet 3H

CHs)

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.[1]

[2](31[4]

Table 2: **C NMR Spectroscopic Data of Methyl Linoleate
(Solvent: CDCIs)
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Chemical Shift (6) ppm

Assignment

174.2 Carbonyl carbon (C=0)

130.2 Olefinic carbon (=CH)

128.0 Olefinic carbon (=CH)

51.4 Methoxy carbon (-OCHs)

34.1 a-Methylene to carbonyl (-CH2-COOR)
31.5 Methylene carbon

29.1-29.7 Methylene chain carbons (-(CHz2)n-)

27.2 Allylic methylene carbons (-CHz-CH=)

25.6 Bis-allylic methylene carbon (=CH-CH2-CH=)
24.9 B-Methylene to carbonyl (-CH2-CH2-COOR)
22.6 Methylene carbon

14.1 Terminal methyl carbon (-CHs)

Source: Data compiled from public chemical databases and literature.[1][5][6]

Table 3: Infrared (IR) Spectroscopy Data of Methyl

Linoleate
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Functional Group

Frequency (cm~?) Intensity .

Assignment
3004 - 3012 Medium =C-H stretch (alkene)
2925 - 2955 Strong C-H stretch (alkane)
2854 Strong C-H stretch (alkane)
1743 Strong C=0 stretch (ester)
1640 - 1655 Weak C=C stretch (alkene)
1435 - 1465 Medium C-H bend (alkane)
1170 - 1195 Strong C-O stretch (ester)

Note: IR spectra are often acquired via Attenuated Total Reflectance (ATR) or as a neat liquid
film.[7][8][9][10]

Table 4: Mass Spectrometry (GC-MS, El) Data of Methyl

Linoleate
m/z Relative Intensity Assignment
294.3 Moderate [M]* (Molecular lon)
263 Moderate [M - OCHs]*
95 High C7H11*
81 High CeHo*
67 Base Peak CsH7*
55 High CaH7*

Note: The fragmentation pattern is characteristic of a polyunsaturated fatty acid methyl ester.
The base peak at m/z 67 is a common feature.[1][11][12][13]

Experimental Protocols
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Detailed methodologies are essential for reproducing spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is standard for analyzing fatty acid methyl esters.[2][14]

o Sample Preparation: Dissolve approximately 10-20 mg of the methyl linoleate sample in
0.6-0.7 mL of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane (TMS)
as an internal standard (0 ppm).

o Apparatus: A 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Experiment: Standard single-pulse experiment.
o Spectral Width: -2 to 12 ppm.
o Relaxation Delay: 5 seconds to ensure full relaxation of protons.
o Number of Scans: 16-32, depending on sample concentration.
e 13C NMR Acquisition:
o Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).
o Spectral Width: 0 to 200 ppm.
o Relaxation Delay: 2 seconds.
o Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

o Data Processing: Apply Fourier transform, phase correction, and baseline correction to the
acquired Free Induction Decay (FID) using appropriate software.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR-FTIR) is a common and simple method for liquid samples.
[15][16]
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o Sample Preparation: No specific preparation is needed for a liquid sample. Directly place
one to two drops of methyl linoleate onto the ATR crystal.

e Apparatus: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory (e.g., a diamond or zinc selenide crystal).

o Data Acquisition:

o

Background Scan: Perform a background scan of the clean, empty ATR crystal.

[¢]

Sample Scan: Acquire the sample spectrum over a range of 4000 to 400 cm™1,

[¢]

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Resolution: 4 cm~—1.

[e]

» Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance. The background spectrum is automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EIl) is the standard
method for volatile compounds like FAMESs.[17]

o Sample Preparation: Prepare a dilute solution of methyl linoleate (e.g., 1 mg/mL) in a
volatile organic solvent such as hexane or isooctane.

o Apparatus: A GC system coupled to a mass spectrometer with an El source.

e GC Conditions:

o

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 pm).

[¢]

Inlet Temperature: 250-300 °C.

[¢]

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
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o Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then
ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature of 250-280 °C.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o Source Temperature: ~230 °C.

o Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak
corresponding to methyl linoleate. Extract the mass spectrum for that peak and compare it
against spectral libraries (e.g., NIST) for confirmation.[12]

Visualization of Workflows and Relationships
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the complete spectroscopic
characterization of a methyl linoleate sample.
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Caption: General experimental workflow for the spectroscopic analysis of methyl linoleate.

Logical Relationship for Structural Elucidation

This diagram shows how data from different spectroscopic methods are integrated to provide a
complete structural picture of methyl linoleate.
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Caption: Integration of spectroscopic data for the structural elucidation of methyl linoleate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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